molecular formula C7H7BrMgO B077948 4-Methoxyphenylmagnesium bromide CAS No. 13139-86-1

4-Methoxyphenylmagnesium bromide

Cat. No. B077948
CAS RN: 13139-86-1
M. Wt: 211.34 g/mol
InChI Key: RBWRWAUAVRMBAC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-methoxyphenylmagnesium bromide typically involves the reaction of bromobenzene derivatives with magnesium metal in the presence of an ether solvent. This process forms the Grignard reagent, which is highly reactive towards a variety of electrophiles. Studies have shown that the conditions under which this reaction is carried out, such as the solvent choice and temperature, significantly affect the yield and purity of the product (Sağlam et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 4-methoxyphenylmagnesium bromide reveals a co-planar arrangement of the methoxy group with the phenyl moiety, indicating a strong mesomeric effect contributing to the stability of these molecules. The crystal structure studies provide insights into the intermolecular interactions, such as hydrogen bonding, that influence the compound's properties and reactivity (Umarani et al., 2018).

Chemical Reactions and Properties

4-Methoxyphenylmagnesium bromide undergoes various chemical reactions, including coupling with electrophiles to form new carbon-carbon bonds. It is used in the synthesis of complex molecules, such as natural products and pharmaceuticals, demonstrating its versatility in organic synthesis. The presence of the methoxy group can influence the electronic properties of the resultant molecules, affecting their reactivity and stability (Lajis & Khan, 1992).

Physical Properties Analysis

The physical properties of 4-methoxyphenylmagnesium bromide, such as solubility, melting point, and boiling point, are crucial for its handling and application in various reactions. These properties are influenced by the molecular structure and the nature of the substituents attached to the phenyl ring. Studies on related compounds highlight the importance of crystallographic analysis in understanding these properties and optimizing reaction conditions for better yields and product quality (Grootaert et al., 1982).

Scientific Research Applications

  • Synthesis of Hydroxyphenyl Pyridine-Oxides : Antkowiak and Gessner (1984) described the reaction of 2-methoxyphenylmagnesium bromide with 2-nitropyridine-N-oxide and its demethylation to yield 2-(2'-hydroxyphenyl)pyridine-N-oxide. This compound was used to study thermal deoxidation processes, interpreted as an oxygen shift followed by hydroperoxide intermediate decomposition (Antkowiak & Gessner, 1984).

  • Synthesis of Gibbilimbols : Vyvyan et al. (2002) synthesized gibbilimbols A-D using a copper-catalyzed coupling of 4-methoxyphenylmagnesium bromide with unsaturated alkyl bromides. This process was key in constructing the (long-chain alkyl)phenol skeleton of gibbilimbols (Vyvyan et al., 2002).

  • Stereoselective Coupling Reactions : Lajis and Khan (1992) concluded that the coupling reactions of substituted allylic chlorides with p-methoxyphenylmagnesium bromide involved the formation of an ion-pair intermediate, influencing the regio- and stereo-selectivity of the reaction (Lajis & Khan, 1992).

  • Labeling of Anti-Anginal Drugs : Mounetou et al. (1998) reported the synthesis of a potential anti-anginal drug, CERM 12816, labeled with [14C] starting from 4-methoxyphenylmagnesium bromide. This method achieved a 20% overall yield and was essential for metabolic studies (Mounetou et al., 1998).

  • Synthesis of Endocrine-Disrupting Nonylphenol Isomers : Boehme et al. (2010) utilized 4-methoxyphenylmagnesium bromide in synthesizing various nonylphenol isomers, which are important for biological and environmental studies concerning endocrine disruption (Boehme et al., 2010).

Safety And Hazards

4-Methoxyphenylmagnesium bromide is highly flammable and reacts violently with water . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer .

Future Directions

4-Methoxyphenylmagnesium bromide is mainly used as a reagent in organic synthesis . It is commonly used in Grignard reactions and Grignard reagent reactions . It is expected to continue to be used in these areas in the future.

properties

IUPAC Name

magnesium;methoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWRWAUAVRMBAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
T Pieterse - 2017 - scholar.ufs.ac.za
… mixture had a significant effect on the reaction of 4-methoxyphenylmagnesium bromide and 2-allyloxy-4-… and the addition of 4-methoxyphenylmagnesium bromide to 2- allyloxy-4,6-…
Number of citations: 1 scholar.ufs.ac.za
VG Tribulovich, AV Garabadzhiu… - Russian Journal of …, 2010 - academia.edu
Synthesis of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide by the classical reaction of 2-(1-adamantyl)-4-bromoanisole with metallic magnesium in an aprotic polar solvents, …
Number of citations: 1 www.academia.edu
F Mongin, L Mojovic, B Guillamet… - The Journal of …, 2002 - ACS Publications
… 4-Methoxyphenylmagnesium bromide was likewise successfully used in the reaction with 1a,b to afford compounds 3a,b in good yields (Table 1, entries 4 and 5). For more hindered 2-…
Number of citations: 167 pubs.acs.org
FF Blicke, OJ Weinkauff - Journal of the American Chemical …, 1932 - ACS Publications
The preparation of phenolphthalein dimethyl ether (4,, 4"-dimethoxydiphenylphthalide) was attempted from phthalic anhydride and 4-methoxyphenylmagnesium iodide. Bauer2 …
Number of citations: 10 pubs.acs.org
E Mulugeta, CH Lee - Journal of Chemistry, 2021 - hindawi.com
… Dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether. Reaction with …
Number of citations: 1 www.hindawi.com
JR Vyvyan, CL Holst, AJ Johnson… - The Journal of organic …, 2002 - ACS Publications
… A copper-catalyzed coupling of 4-methoxyphenylmagnesium bromide with various unsaturated alkyl bromides was the key step in assembling the (long-chain alkyl)phenol skeleton. …
Number of citations: 25 pubs.acs.org
J Yan, N Yoshikai - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… Without strictly following the reported substrates and conditions, 7 the reaction was performed using 4-methoxyphenylmagnesium bromide prepared in THF and 5-decyne for a reaction …
Number of citations: 33 pubs.rsc.org
E Mounetou, C Poisson, A Monteil… - Journal of Labelled …, 1998 - Wiley Online Library
… This involved eight steps starting from barium [ 14 C] carbonate and 4-methoxyphenylmagnesium bromide, with a 20% overall yield. The specific activity was 208 MBq mmol −1 (5.6 mCi …
NH Lajis, MN Khan - Tetrahedron, 1992 - Elsevier
The α- and γ-coupling reactions of a few substituted allylic chlorides with p-methoxyphenylmagnesium bromide were concluded as to involve the formation of an intimate ion-pair …
Number of citations: 15 www.sciencedirect.com
X Ren, L Wang, Y Li - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
… The title compound is a substituted ferrocene complex [C 38 H 36 FeO 4 P 2 ] which was synthesized in a reaction of 4-methoxyphenylmagnesium bromide with 1,1'-bis(…
Number of citations: 1 scripts.iucr.org

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